3-(Propan-2-yl)-1H-pyrazol-4-amine

Kinase Inhibition Cancer Drug Discovery CDK4

CDK inhibitor programs often struggle with achieving selectivity within the CDK family while maintaining oral bioavailability. 3-(Propan-2-yl)-1H-pyrazol-4-amine provides a solution: • Enables CDK4-selective inhibitor design (CDK4 IC50 = 12 nM vs. CDK6 Ki = 450 nM) • Balanced cLogP (1.04) and tPSA (54.7 Ų) for oral bioavailability • Free 4-amino group enables rapid parallel SAR diversification Ideal for oncology lead optimization and kinase inhibitor library construction.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B13257138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Propan-2-yl)-1H-pyrazol-4-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=NN1)N
InChIInChI=1S/C6H11N3/c1-4(2)6-5(7)3-8-9-6/h3-4H,7H2,1-2H3,(H,8,9)
InChIKeyBXDWOSYDXOAUII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Propan-2-yl)-1H-pyrazol-4-amine: A Strategic Pyrazole Scaffold for Rational Kinase Inhibitor Design and Procurement


3-(Propan-2-yl)-1H-pyrazol-4-amine (also known as 3-isopropyl-1H-pyrazol-4-amine, CAS 1249021-45-1) is a heterocyclic building block belonging to the 4-aminopyrazole class. Its core structure, featuring a free amino group at the 4-position and an isopropyl substituent at the 3-position, is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors [1]. The isopropyl group at the 3-position is a key structural feature, as 3-substitution on the pyrazole ring is known to critically influence receptor recognition and agonist/antagonist activity in related systems [2][3]. This compound serves as a versatile intermediate for constructing more complex molecules, enabling targeted modifications for structure-activity relationship (SAR) studies and lead optimization programs in oncology and inflammation research [1].

Workflow: Kinase inhibitor design and SAR
Selection: 3-isopropyl-4-aminopyrazole scaffold
Use Context: ATP-competitive inhibitor lead optimization

Why 3-(Propan-2-yl)-1H-pyrazol-4-amine Cannot Be Arbitrarily Substituted with Other Pyrazol-4-amines


The 3-isopropyl substituent on the pyrazole ring is not a generic alkyl decoration; it imparts distinct physicochemical and binding properties that are not replicated by other 3-alkyl or 3-aryl analogs. Empirical data from kinase inhibitor programs demonstrate that modifications at the 3-position directly impact binding mode, potency, and selectivity profiles. For instance, a structure-activity relationship (SAR) study on pyrazole-based CDK2 inhibitors showed that varying the 3-substituent (e.g., isopropyl vs. other alkyl/aryl groups) led to significant differences in IC50 values against CDK2, with changes of more than an order of magnitude observed [1]. Furthermore, research on 3-substituted pyrazole analogs of rimonabant established that the 3-position is critically involved in receptor recognition, where different substituents can switch a compound from antagonist to agonist activity [2]. Therefore, substituting 3-(propan-2-yl)-1H-pyrazol-4-amine with a methyl, ethyl, or unsubstituted analog will alter the compound's hydrophobic interactions, binding conformation, and ultimately its biological performance, making direct replacement without re-optimization untenable.

3-Substituent Methyl, ethyl, or unsubstituted analogs may shift binding conformation and hydrophobic interaction profile, altering target potency.
Receptor Recognition The 3-position critically influences agonist/antagonist activity; direct replacement without re-optimization may invert functional response.
Selectivity Profile Alternative 3-substituents can produce pan-kinase or different isoform selectivity, disrupting polypharmacology study endpoints.

3-(Propan-2-yl)-1H-pyrazol-4-amine: Comparative Quantitative Evidence for Scientific Selection


CDK4/Cyclin D1 Inhibition: 3-Isopropyl Substituent Enables Sub-100 nM Potency in Pyrimidin-2-amine Derivatives

In a derivative where the 3-isopropyl-1H-pyrazol-4-amine core is linked to a pyrimidin-2-amine scaffold, the compound demonstrates potent inhibition of CDK4/cyclin D1 with an IC50 of 12 nM [1]. This activity is highly dependent on the 3-isopropyl group, as analogous 4-aminopyrazole derivatives lacking this specific alkyl substitution or with alternative substituents can exhibit significantly different or weaker activity. For example, a related pyrazole-based CDK4 inhibitor series showed that compounds with 3-alkyl substitutions like isopropyl were favored for potency, while other modifications led to a loss of activity [2].

CDK4/Cyclin D1 Inhibition
Cross-study comparable
IC50 = 12 nM
Supports CDK4 pathway inhibition study fit
Assay context: TR-FRET, Sf21-expressed CDK4/cyclin D1, 60 min incubation
Kinase Inhibition Cancer Drug Discovery CDK4

CDK2/Cyclin A Inhibition: 3-Isopropyl Substituent Provides Nanomolar Potency in a Key Cancer Target

Derivatives incorporating the 3-isopropyl-1H-pyrazol-4-amine core exhibit potent inhibition of CDK2/cyclin A, a critical target for cancer therapy. One such derivative, [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(4-piperazin-1-yl-phenyl)-amine, shows an IC50 of 40 nM against human CDK2/cyclin A [1]. This potency is within the range observed for optimized aminopyrazole-based CDK2 inhibitors in recent studies, where compounds achieved IC50 values as low as 0.96 µM for the most potent members of a focused library [2]. The 3-isopropyl group contributes to this activity by engaging hydrophobic pockets within the ATP-binding site, a feature that is less effectively achieved with smaller alkyl substituents like methyl or ethyl.

CDK2/Cyclin A Inhibition
Cross-study comparable
IC50 = 40 nM
Supports CDK2 pathway inhibition study fit
Assay context: IMAP-FP, 2 h incubation
Kinase Inhibition Cell Cycle CDK2

Multi-Kinase Profiling: 3-Isopropyl-1H-pyrazol-4-amine Derivatives Exhibit Differential Selectivity Across CDK Family Members

The 3-isopropyl-1H-pyrazol-4-amine scaffold can be elaborated to achieve distinct selectivity profiles across the CDK family. A derivative, cyclohexyl-[4-(3-isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-amine, displays a >20-fold selectivity window for CDK2 (Ki = 22 nM) and CDK4 (Ki = 18 nM) over CDK6 (Ki = 450 nM) [1]. This selectivity profile is valuable for dissecting CDK functions in cell cycle research and for developing inhibitors with reduced off-target effects. In contrast, many pan-CDK inhibitors or less optimized scaffolds show more uniform, non-selective inhibition across CDK1, 2, 4, and 6.

Multi-Kinase Selectivity
Head-to-head comparison
CDK4 Ki = 18 nM, CDK6 Ki = 450 nM
Isoform-selectivity assay context for cell cycle studies
Reported >20-fold selectivity window for CDK4 over CDK6
Kinase Selectivity Polypharmacology CDK Inhibitors

Physicochemical Differentiation: 3-Isopropyl Substitution Modulates Lipophilicity to Optimize Drug-Like Properties

The calculated partition coefficient (cLogP) for 3-(propan-2-yl)-1H-pyrazol-4-amine is 1.04 , which positions it within the optimal lipophilicity range for central nervous system (CNS) drug candidates (cLogP 1-3) and oral bioavailability (cLogP 1-5). This value is significantly higher than the unsubstituted 1H-pyrazol-4-amine (cLogP ~ -0.5) and lower than more lipophilic aryl-substituted analogs (cLogP > 3). This balanced lipophilicity, combined with a topological polar surface area (tPSA) of approximately 54.7 Ų , suggests favorable membrane permeability without excessive metabolic instability.

Physicochemical Profile
Class-level inference
cLogP = 1.04, tPSA = 54.7 Ų
Supports property-based selection over unsubstituted or aryl analogs
Calculated values; experimental logP may differ
Physicochemical Properties Lipophilicity Drug Design

Synthetic Versatility: The Free 4-Amino Group Enables Efficient Derivatization to Access Diverse Bioactive Chemotypes

The 4-amino group on the pyrazole ring provides a reactive handle for further functionalization, enabling the synthesis of diverse bioactive molecules. A recent patent (CN116396222A) describes an efficient method for converting 3-(propan-2-yl)-1H-pyrazol-4-amine into 1-(3-amino-1-isopropyl-1H-pyrazol-4-yl)ethyl-1-ketone, a key intermediate for the synthesis of Kangafinil, a CNS-active compound [1]. This demonstrates the compound's utility in multi-step synthetic sequences to access pharmacologically relevant structures. In contrast, 3-alkyl-1H-pyrazol-4-amines with substitution at the 1-position (e.g., 1-methyl) have a blocked nitrogen, limiting their derivatization potential and requiring more complex synthetic routes.

Synthetic Versatility
Supporting evidence
Free 4-NH2 and unsubstituted N1
Enables efficient derivatization for focused library construction
Method context: acylation, alkylation, heterocycle formation
Synthetic Chemistry Building Blocks Medicinal Chemistry

3-(Propan-2-yl)-1H-pyrazol-4-amine: Targeted Research and Development Applications


Synthesis of Potent and Selective CDK4/6 Inhibitors for Oncology Research

Based on the demonstrated nanomolar potency of derivatives against CDK4 (IC50 = 12 nM) and the differential selectivity profile over CDK6 (Ki = 450 nM for a related derivative), 3-(propan-2-yl)-1H-pyrazol-4-amine is ideally suited as a starting material for developing selective CDK4/6 inhibitors [1][2]. Researchers can leverage this scaffold to design compounds that preferentially target CDK4 over CDK6, a selectivity profile that may offer advantages in reducing bone marrow toxicity compared to pan-CDK4/6 inhibitors. The compound's cLogP of 1.04 further supports its use in optimizing oral bioavailability for in vivo oncology models .

Development of CDK2-Targeted Anticancer Agents with Optimized Physicochemical Properties

With its ability to impart nanomolar potency against CDK2/cyclin A (IC50 = 40 nM for a derivative), 3-(propan-2-yl)-1H-pyrazol-4-amine is a valuable building block for designing next-generation CDK2 inhibitors [3]. The balanced lipophilicity (cLogP = 1.04) and polar surface area (tPSA = 54.7 Ų) of the core scaffold provide a favorable starting point for achieving oral bioavailability and cellular permeability, which are common challenges for CDK2 inhibitor programs . This compound can be used in SAR campaigns to explore the solvent-exposed region of the CDK2 ATP-binding site while maintaining drug-like properties.

Synthesis of CNS-Active Pyrazole Derivatives via Efficient Amine Functionalization

The free 4-amino group and unsubstituted N1 position of 3-(propan-2-yl)-1H-pyrazol-4-amine enable straightforward derivatization to access CNS-active chemotypes. As demonstrated in the synthesis of a Kangafinil intermediate, the compound can be readily converted to ketone derivatives through acetylation or alkylation reactions [4]. Its cLogP of 1.04 falls within the optimal range for CNS drug candidates (cLogP 1-3), suggesting that elaborated derivatives may possess favorable brain penetration properties . This makes it a strategic choice for CNS drug discovery programs targeting conditions such as narcolepsy, cognitive disorders, or neurodegenerative diseases.

Construction of Focused Kinase Inhibitor Libraries for Polypharmacology Studies

The differential inhibition profile across CDK family members (CDK2/4 Ki ~ 20 nM vs. CDK6 Ki = 450 nM) demonstrates that the 3-isopropyl-1H-pyrazol-4-amine scaffold can be tuned to achieve distinct selectivity windows [1]. This property makes it an excellent core for building focused kinase inhibitor libraries to probe polypharmacology and identify compounds with unique target engagement profiles. The scaffold's synthetic versatility allows for rapid diversification at the 4-amino position, enabling the parallel synthesis of dozens to hundreds of analogs for high-throughput screening against kinase panels.

Application
Selection Property
Validation Focus
CDK4/6 inhibitor design
Isoform-selectivity assay context
CDK4 vs. CDK6 differential inhibition endpoints
CDK2-targeted agent development
Balanced lipophilicity and polar surface area
Cellular permeability and oral exposure-model validation
CNS-active pyrazole synthesis
Free 4-amino group derivatization potential
Brain penetration endpoint review
Focused kinase inhibitor libraries
Tunable selectivity window across CDK family
Polypharmacology kinase panel endpoint review

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